molecular formula C7H7BrN4 B567534 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine CAS No. 1289189-96-3

3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B567534
CAS No.: 1289189-96-3
M. Wt: 227.065
InChI Key: SHEFHQQRXHETAH-UHFFFAOYSA-N
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Description

3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound with the molecular formula C7H7BrN4. It is characterized by a pyrazolo[3,4-B]pyridine core structure, which is a fused bicyclic system containing both pyrazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. The intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . The final step involves the reaction of the intermediate with methylamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazolo[3,4-B]pyridine derivative .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrazolo[3,4-B]pyridine: Lacks the methylamino group, making it less versatile in terms of chemical modifications.

    3-Amino-5-bromo-1H-pyrazolo[3,4-B]pyridine: Similar structure but with an amino group instead of a methylamino group.

Uniqueness

3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of the methylamino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This structural feature makes it a valuable scaffold for designing kinase inhibitors with improved selectivity and potency .

Properties

IUPAC Name

5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-9-6-5-2-4(8)3-10-7(5)12-11-6/h2-3H,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEFHQQRXHETAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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